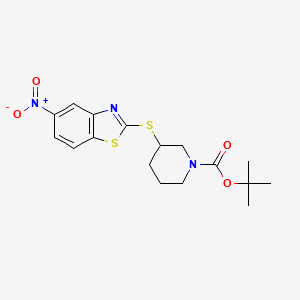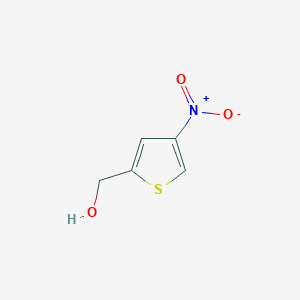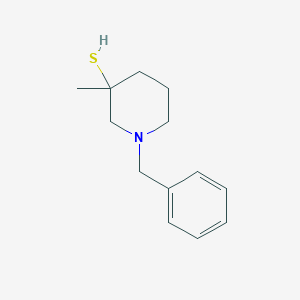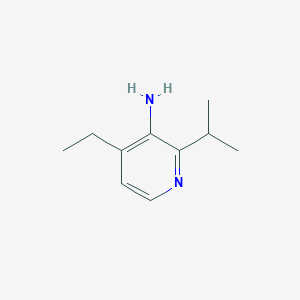
Tert-butyl 4-(4-cyanophenyl)-4-fluoropiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyanophenyl group, a fluorine atom, and a piperidine ring, making it a valuable subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate:
Piperidine Ring Formation: The piperidine ring is constructed through cyclization reactions, often involving amines and aldehydes or ketones.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The fluorine atom and cyano group can form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(4-Cyanophenyl)-4-fluoropiperidine: Lacks the ester group, making it less lipophilic.
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid: Lacks the tert-butyl ester group, affecting its solubility and stability.
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxamide: Contains an amide group instead of an ester, altering its reactivity and biological activity.
Uniqueness
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct chemical and biological properties. The tert-butyl ester group also enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.
特性
分子式 |
C17H21FN2O2 |
|---|---|
分子量 |
304.36 g/mol |
IUPAC名 |
tert-butyl 4-(4-cyanophenyl)-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(18,9-11-20)14-6-4-13(12-19)5-7-14/h4-7H,8-11H2,1-3H3 |
InChIキー |
VYRKLCSYFBVVCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)











